

Spectroscopic Profile of Ethyl(methyl)sulfamoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl(methyl)sulfamoyl chloride

Cat. No.: B1291719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl(methyl)sulfamoyl chloride** (CAS No. 35856-61-2). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this compound. The guide also includes detailed, generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl(methyl)sulfamoyl chloride**. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data

¹ H NMR (Predicted)		¹³ C NMR (Predicted)	
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	Quartet	2H	-CH ₂ - (Ethyl)
~2.9 - 3.1	Singlet	3H	-CH ₃ (Methyl)
~1.2 - 1.4	Triplet	3H	-CH ₃ (Ethyl)

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are typically recorded in a deuterated solvent such as CDCl₃.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980 - 2850	Medium-Strong	C-H stretch (Alkyl)
~1350 - 1330	Strong	S=O stretch (Asymmetric)
~1160 - 1140	Strong	S=O stretch (Symmetric)
~750 - 650	Strong	S-Cl stretch

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Relative Abundance	Fragment Assignment
157/159	Moderate	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
122	High	[M - Cl] ⁺
78	High	[CH ₃ N(SO ₂)] ⁺
58	High	[C ₂ H ₅ NCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg for ^1H NMR or 50-100 mg for ^{13}C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , Acetone- d_6).^[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.^[1] The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the experiment is typically run at a frequency of 300-600 MHz.^[2] For ^{13}C NMR, a frequency of 75-151 MHz is common.^[2] Spectra are acquired at room temperature.^[2] The number of scans can be varied to achieve an adequate signal-to-noise ratio, typically ranging from 32 to 128 scans for ^1H NMR.^[3]
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in ^1H NMR provides information on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

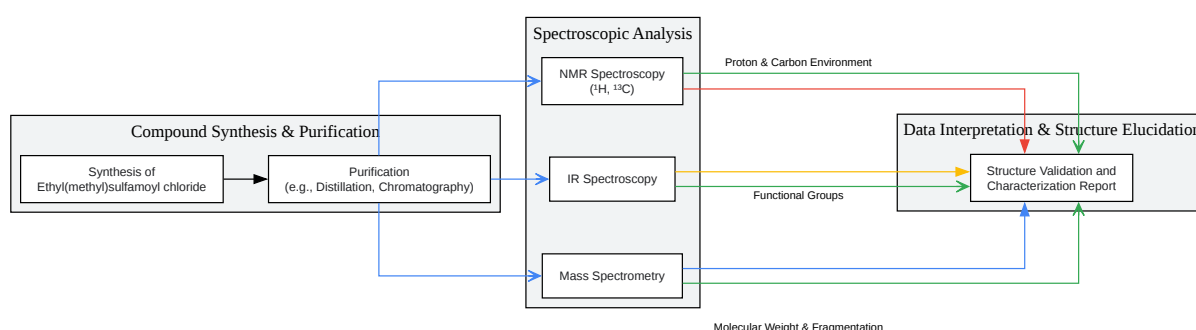
- **Sample Preparation:** For a liquid sample, a drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[4] For a solid sample, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.^[4]
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded.^[5] The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, typically in the range of 4000-400 cm^{-1} .^[6]
- **Data Processing:** The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a volatile compound like **Ethyl(methyl)sulfamoyl chloride**, direct infusion or GC introduction is suitable. In the ion source, molecules are ionized, commonly by electron impact (EI) or electrospray ionization (ESI).^{[7][8]}
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).^{[7][8]}
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **Ethyl(methyl)sulfamoyl chloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Ethyl(methyl)sulfamoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl(methyl)sulfamoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291719#spectroscopic-data-of-ethyl-methyl-sulfamoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com